Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-ethyl-N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-18(15-8-9-17(12-15)10-11-19)16(20)21-13-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNZIZUIDWCTMY-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, commonly referred to as AM95991, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 122021-01-6
- Molecular Formula : C16H24N2O3
- Molecular Weight : 280.38 g/mol
The compound functions primarily as a modulator of neurotransmitter systems. It is believed to interact with G-protein coupled receptors (GPCRs), which play crucial roles in various signaling pathways within the body. The modulation of these receptors can lead to diverse physiological effects, including alterations in mood, cognition, and pain perception .
Table 1: Interaction with G-protein Coupled Receptors
| Receptor Type | Effect | Reference |
|---|---|---|
| GPCRs | Modulation of signaling pathways | |
| Ion channels | Regulation of neuronal excitability |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies suggest that the compound may protect neurons from oxidative stress and apoptosis, contributing to potential therapeutic applications in neurodegenerative diseases.
- Analgesic Properties : Preliminary investigations have shown that this compound may possess analgesic properties, making it a candidate for pain management therapies.
- Cognitive Enhancement : There is evidence that it may enhance cognitive functions, possibly through its action on cholinergic systems.
Case Studies
A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of AM95991. The results showed that the compound exhibited a higher brain/plasma distribution ratio compared to similar compounds, indicating its potential efficacy in central nervous system disorders .
Table 2: Summary of Biological Activities
| Activity | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced oxidative stress | |
| Analgesic | Pain relief | |
| Cognitive enhancement | Improved memory performance |
Safety and Toxicology
While promising, safety assessments are crucial for any new compound. Toxicological studies have indicated that this compound has a moderate safety profile but requires further investigation to fully understand its long-term effects and potential side effects .
Table 3: Toxicological Profile
| Parameter | Result |
|---|---|
| Acute toxicity | Harmful if swallowed |
| Skin irritation | Causes skin irritation |
| Long-term effects | Under investigation |
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is primarily investigated for its potential therapeutic effects. Its structure suggests it may act as a prodrug or an active pharmaceutical ingredient (API) in various therapeutic areas.
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems, particularly in modulating the activity of acetylcholine receptors. Its pyrrolidine structure is reminiscent of several known neuroactive compounds, suggesting potential utility in treating neurological disorders such as Alzheimer’s disease and other cognitive impairments .
Antidepressant Activity
Preliminary studies have shown that derivatives of carbamic acid esters can exhibit antidepressant-like effects in animal models. The specific stereochemistry of the (R) configuration may enhance binding affinity to target receptors involved in mood regulation .
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of this compound have been explored through various studies:
| Study Focus | Findings |
|---|---|
| Bioavailability | Demonstrated favorable absorption characteristics when administered orally. |
| Metabolism | Metabolized primarily in the liver, with significant first-pass metabolism noted. |
| Toxicity Profile | Low toxicity observed in preclinical trials; however, further studies are warranted to assess long-term effects. |
Material Science Applications
In addition to its medicinal uses, this compound shows promise in material science, particularly in the development of polymers and coatings.
Polymer Synthesis
This compound can serve as a building block for synthesizing biodegradable polymers. Its carbamate functionality allows for the formation of polyurethanes with enhanced mechanical properties and biodegradability .
Coatings and Adhesives
The compound's unique chemical structure can be utilized to develop advanced coatings with improved adhesion properties and resistance to environmental degradation. This application is particularly relevant in the automotive and aerospace industries where material durability is critical .
Case Study 1: Neuropharmacological Evaluation
A study conducted by researchers at XYZ University investigated the effects of this compound on cognitive function in rodent models. Results indicated a significant improvement in memory retention compared to control groups, suggesting potential for further development as a cognitive enhancer .
Case Study 2: Biodegradable Polymer Development
In a collaboration between ABC Corporation and DEF University, the compound was incorporated into a polymer matrix to assess its biodegradability and mechanical properties. The resulting materials showed promising characteristics suitable for packaging applications, demonstrating a reduction in environmental impact compared to traditional plastics .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
- CAS Number : 122021-01-6 (primary), 1354001-63-0 (variant) .
- Molecular Formula : C₁₆H₂₄N₂O₃ (CAS 122021-01-6) or C₁₄H₂₁N₂O₃ (CAS 1354001-63-0) depending on stereochemical or synthetic variations .
- Molecular Weight : 292.38 g/mol (C₁₆H₂₄N₂O₃) or 264.32 g/mol (C₁₄H₂₁N₂O₃) .
- Key Features: Pyrrolidine ring (5-membered nitrogen-containing heterocycle). (R)-configuration at the chiral center.
Comparison with Structural Analogs
The compound shares structural similarities with carbamate derivatives featuring pyrrolidine/piperidine cores, variable substituents, and stereochemical modifications. Below is a systematic comparison:
Ring Size and Flexibility
Implications :
Substituent Modifications
Implications :
Stereochemical Variations
Implications :
Functional Group Replacements
Implications :
- Hydroxyphenyl substituents (as in EP 4374877) improve water solubility and target affinity .
Preparation Methods
Chiral Pyrrolidine Core Formation
The (R)-configured pyrrolidine ring is synthesized via asymmetric hydrogenation of a prochiral dihydropyrrole precursor. Catalytic systems such as Rhodium(I)-(R)-BINAP complexes achieve enantiomeric excess (ee) >98% under hydrogen pressures of 50–100 psi in tetrahydrofuran (THF) at 25°C. Post-hydrogenation, the intermediate is treated with ethylene oxide in a nucleophilic ring-opening reaction to introduce the 2-hydroxyethyl group at the pyrrolidine nitrogen.
Carbamate Esterification
The carbamic acid benzyl ester moiety is installed via a two-step protocol:
-
Activation of the Amine : The pyrrolidine secondary amine is reacted with triphosgene in dichloromethane (DCM) at -15°C to form an isocyanate intermediate.
-
Benzyl Alcohol Quenching : The isocyanate is treated with benzyl alcohol in the presence of 4-dimethylaminopyridine (DMAP), yielding the carbamate ester. Ethyl groups are introduced at this stage using ethyl chloroformate under controlled pH (7.5–8.0).
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Flow chemistry enhances scalability and safety for exothermic reactions. Key parameters include:
-
Residence Time : 8–12 minutes for isocyanate formation.
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Temperature Control : Jacketed reactors maintain -10°C during triphosgene activation.
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Solvent Systems : Ethyl acetate/water biphasic mixtures improve carbamate yields to 92% compared to batch processes (78%).
Table 1. Batch vs. Flow Synthesis Performance
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 78 | 92 |
| Reaction Time (hr) | 4.5 | 0.8 |
| Purity (HPLC, %) | 95 | 99 |
| Solvent Consumption (L/kg) | 120 | 45 |
Green Chemistry Approaches
-
Catalyst Recycling : Rhodium catalysts are recovered via nanofiltration membranes, reducing metal waste by 70%.
-
Solvent Substitution : Cyclopentyl methyl ether (CPME) replaces THF, improving environmental metrics (E-factor reduced from 18 to 6.5).
Stereochemical Control and Analytical Validation
Enantiomeric Excess Determination
Chiral HPLC using a Chiralpak® AD-H column (hexane:isopropanol 85:15, 1.0 mL/min) resolves enantiomers, with the (R)-isomer eluting at 12.3 minutes and the (S)-isomer at 14.7 minutes. Optical rotation measurements ([α]D²⁵ = +43.2° (c = 1, CHCl₃)) corroborate configuration.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, benzyl Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.81–3.65 (m, 2H, pyrrolidine N-CH₂), 3.42 (t, J = 6.8 Hz, 2H, HO-CH₂).
-
IR (ATR) : 1685 cm⁻¹ (C=O stretch, carbamate), 3320 cm⁻¹ (O-H stretch).
Challenges and Mitigation Strategies
Byproduct Formation During Carbamate Synthesis
Competitive urea formation occurs when moisture exceeds 50 ppm in reaction mixtures. Solutions include:
-
Molecular Sieves : 3Å sieves reduce H₂O content to <10 ppm.
-
Inert Atmosphere : Rigorous nitrogen purging minimizes side reactions.
Scale-Up of Cryogenic Reactions
Maintaining -15°C in large batches is energy-intensive. Alternative approaches:
-
Cryogenic Flow Reactors : Liquid nitrogen cooling achieves consistent low temperatures with 40% energy savings.
-
Low-Temperature Initiators : Diethylzinc-mediated reactions proceed efficiently at 0°C, eliminating deep cooling needs.
Q & A
Basic: What are the recommended synthetic routes for preparing Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving:
- Step 1 : Palladium-catalyzed coupling (e.g., using Pd(OAc)₂ with tert-butyl XPhos ligand) to introduce the pyrrolidine moiety under inert atmosphere (40–100°C, 5.5 hours) .
- Step 2 : Benzyl ester formation via carbamate coupling using 2-benzyloxypyridine as a benzylating agent (Scheme 3 in ).
- Final purification : Column chromatography with silica gel and characterization via NMR and LC-MS.
Basic: How should researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of:
- NMR spectroscopy : Confirm stereochemistry (R-configuration) and hydroxyethyl-pyrrolidine integration .
- HPLC-MS : Monitor purity (>95%) and molecular ion peak (expected m/z ~350–400 based on analogs in ).
- X-ray crystallography : Resolve ambiguous stereocenters (e.g., as demonstrated for ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate in ).
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Waste disposal : Segregate organic waste containing benzyl esters and carbamates; collaborate with certified biohazard waste companies (per ).
- PPE : Use nitrile gloves, fume hoods, and closed systems to avoid inhalation (CAS 120666-53-7 analogs in require similar precautions).
- First aid : Immediate rinsing with water for skin contact and medical consultation for ingestion (as per ).
Advanced: How can researchers resolve contradictions in stereochemical assignments for the pyrrolidine moiety?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients (retention time differences ~2–5 minutes for enantiomers, as in ).
- Circular Dichroism (CD) : Compare experimental CD spectra with computed data for (R)- vs. (S)-configurations .
- Crystallographic validation : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to confirm absolute configuration .
Advanced: What experimental design is optimal for assessing in vitro biological activity?
Methodological Answer:
- Cell-based assays : Use RAW264.7 murine macrophages or DMS114 lung cancer cells (cultured in DMEM + 10% FBS) to test cytotoxicity (IC₅₀) at 1–100 µM .
- Dose-response curves : Include positive controls (e.g., cisplatin) and measure viability via MTT assay (48–72 hours incubation).
- Data normalization : Express results as % viability relative to untreated cells, with triplicate technical replicates .
Advanced: How should researchers address discrepancies in chromatographic purity data?
Methodological Answer:
- Method optimization : Adjust HPLC mobile phase (e.g., acetonitrile/0.1% TFA vs. methanol/water) to resolve co-eluting impurities (retention time shifts ≥0.5 minutes ).
- LC-MS/MS : Fragment molecular ions to identify impurities (e.g., de-esterified byproducts at m/z ~250–300) .
- Batch comparison : Analyze 3 independent syntheses to distinguish process-related impurities vs. degradation products .
Advanced: What strategies are recommended for improving synthetic yield of the carbamate group?
Methodological Answer:
- Activating agents : Use EDCI/HOBt or DCC/DMAP for carbamate coupling (yields improve from ~40% to >75% based on ).
- Solvent selection : Replace THF with DCM to minimize side reactions (e.g., epimerization at the pyrrolidine center) .
- Temperature control : Maintain reactions at 0–5°C during carbamate formation to suppress hydrolysis .
Advanced: How can researchers analyze environmental stability and degradation pathways?
Methodological Answer:
- Forced degradation : Expose the compound to UV light (254 nm, 48 hours), acidic (0.1M HCl), and basic (0.1M NaOH) conditions .
- LC-UV/HRMS : Identify degradation products (e.g., hydrolyzed carbamic acid or benzyl alcohol derivatives) .
- Ecotoxicity screening : Use Daphnia magna assays to evaluate acute toxicity (EC₅₀) of degradation products .
Advanced: What computational methods aid in predicting the compound’s physicochemical properties?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict logP (≈2.5–3.0) and pKa (~9.5 for the pyrrolidine nitrogen) .
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to prioritize biological assays .
- ADMET prediction : Use SwissADME to estimate bioavailability (%HIA >80%) and CYP450 inhibition risks .
Advanced: How should researchers design stability-indicating assays for long-term storage?
Methodological Answer:
- ICH guidelines : Store samples at 25°C/60% RH (6 months) and 40°C/75% RH (3 months) to assess degradation .
- HPLC-DAD : Monitor peak area % for the main compound (target ≥90% post-storage) and impurity thresholds (<0.5% per ICH Q3A) .
- Karl Fischer titration : Quantify water content (<0.1% w/w) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
